![molecular formula C8H9N3O2S B2746235 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 75607-64-6](/img/structure/B2746235.png)
2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one” is a chemical compound . It is part of a class of compounds known as pyrimidine heterocycles that contain a 1,3,4-thiadiazole ring moiety .
Synthesis Analysis
The synthesis of related compounds has been carried out in a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have also been studied .
Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-Ethoxycarbonylmethyl-7-methyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-5(5H)-one, a compound related to 2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, serves as a precursor for synthesizing various thiadiazolo[3,2-a]pyrimidine derivatives. These derivatives are obtained through reactions with carbon disulfide, phenyl isothiocyanate, and further alkylation, indicating its utility in creating a range of chemically significant molecules with potential applications in material science and pharmacology (Kukaniev et al., 1998).
Chemical Transformations and Ring-Opening Reactions
The ring-opening and rearrangement reactions of 7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones have been explored, leading to the formation of various compounds through N-N bond cleavage and S-C bond cleavage. This research opens avenues for the development of new synthetic pathways and the creation of novel compounds with potential biological activities (Okabe et al., 1974).
Anticancer Activity
A specific focus has been on the exploration of 1,3,4-thiadiazolo pyrimidine derivatives as PARP1 inhibitors, with synthesized compounds showing significant in vitro and in vivo anticancer activity. This highlights the compound's potential as a basis for developing new anticancer therapies, showcasing its importance in medicinal chemistry research (Eldhose et al., 2020).
Antibacterial and Antifungal Activities
New derivatives of thiazolo[2,3-b]pyrimidinone possessing a 4-methylthiophenyl moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These studies underscore the utility of thiadiazolo[3,2-a]pyrimidin-5-one derivatives in developing new antimicrobial agents, reflecting the compound's versatility in pharmaceutical research (Ashok et al., 2007).
Synthetic Methodologies
Efficient synthetic methodologies have been developed for thiadiazolo[3,2-a]pyrimidine derivatives, including one-pot procedures. These methods facilitate the synthesis of complex molecules, highlighting the compound's role in advancing synthetic organic chemistry and enabling the creation of molecules with potential practical applications (Singh et al., 2011).
Mecanismo De Acción
Mode of Action
It has been observed that the compound reacts easily with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride . This suggests that the compound may interact with its targets through chemical reactions, leading to changes in the target molecules .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Propiedades
IUPAC Name |
2-ethoxy-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-3-13-8-10-11-6(12)4-5(2)9-7(11)14-8/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOIKXXLFAAHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=O)C=C(N=C2S1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)
![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)
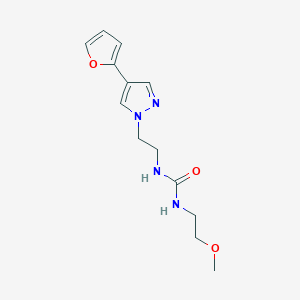
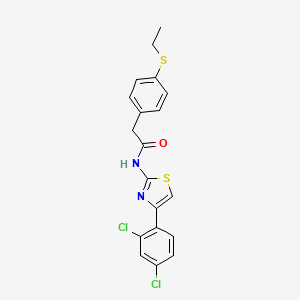

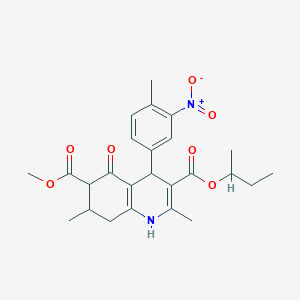
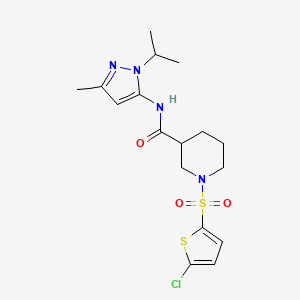

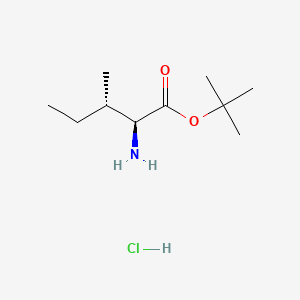
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)